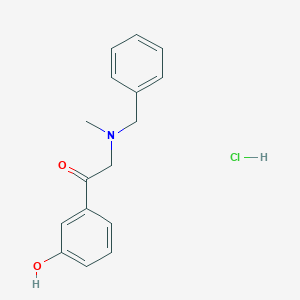

Benzyl(3-hydroxyphenacyl)methylammonium chloride

概要

準備方法

合成経路および反応条件

BX471は、5-クロロ-2-ニトロフェノールと2-(2-クロロエトキシ)エタノールを反応させて中間体を形成する、複数段階のプロセスによって合成されます。 この中間体は次に、(2R)-4-[(4-フルオロフェニル)メチル]-2-メチル-1-ピペラジンと反応して、最終生成物であるBX471が得られます . 反応条件は一般的に、ジメチルスルホキシド(DMSO)などの有機溶媒の使用を伴い、高収率と純度を確保するために、温度とpHを注意深く制御する必要があります。

工業生産方法

BX471の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、反応条件を最適化し、効率を向上させるために、自動化された反応器と連続フローシステムの使用が含まれます。 高性能液体クロマトグラフィー(HPLC)など、品質管理対策が実施されて、最終生成物が要求される純度基準を満たしていることを確認します .

化学反応の分析

反応の種類

BX471は、以下を含むさまざまな化学反応を起こします。

酸化: BX471は、特定の条件下で酸化されて、酸化誘導体を生成することができます。

還元: この化合物は還元されて、還元誘導体を生成することができます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムおよび水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、BX471のさまざまな酸化誘導体、還元誘導体、および置換誘導体があり、それらの生物活性についてさらに研究することができます .

科学研究の応用

BX471は、以下を含む、幅広い科学研究の応用があります。

化学: CCR1アンタゴニストの構造活性相関を調べるためのツール化合物として使用されます。

生物学: CCR1を含む細胞遊走とシグナル伝達経路を調べるために、走化性アッセイで使用されています.

科学的研究の応用

BX471 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationship of CCR1 antagonists.

Biology: Employed in chemotaxis assays to study cell migration and signaling pathways involving CCR1.

作用機序

BX471は、CCR1に選択的に結合して阻害することで効果を発揮します。 この阻害は、マクロファージ炎症タンパク質-1アルファ(MIP-1α)、活性化時に調節される、正常なT細胞で発現され分泌される(RANTES)、および単球走化性タンパク質-3(MCP-3)などの内因性CCR1リガンドの結合を防ぎます。 CCR1を阻害することで、BX471は、カルシウム動員、白血球遊走、および細胞間接着分子-1(ICAM-1)、P-セレクチン、およびE-セレクチンなどの炎症性マーカーの発現を減少させます . この化合物は、炎症に重要な役割を果たす核因子κB軽鎖エンハンサー活性化B細胞(NF-κB)経路も下方制御します .

類似化合物との比較

類似化合物

AZD4818: 白血球遊走に対する同様の阻害効果を持つ、別のCCR1アンタゴニスト。

CCX354: 関節リウマチの治療に使用される、選択的なCCR1アンタゴニスト。

CP-481715: 炎症性疾患における潜在的な治療的応用を持つ、CCR1アンタゴニスト.

BX471の独自性

BX471は、CCR2、CCR5、CXCR4などの他のケモカイン受容体よりもCCR1に対して高い選択性を示すため、独特です。 この選択性により、オフターゲット相互作用なしに、CCR1を介した効果を調べるための貴重なツールとなっています . さらに、BX471の経口バイオアベイラビリティと、多発性硬化症および変形性関節症の動物モデルにおける疾患の重症度を軽減する能力は、治療薬としての可能性を示しています .

生物活性

Benzyl(3-hydroxyphenacyl)methylammonium chloride (BHMC) is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological properties, and toxicity studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 291 g/mol

- CAS Number : 71786-67-9

This compound exhibits biological activity through several mechanisms:

- Cholinergic Activity : BHMC's structural resemblance to acetylcholine suggests potential cholinergic effects. Quaternary ammonium compounds often interact with cholinergic receptors, influencing neurotransmission and potentially impacting conditions like Alzheimer's disease .

- Antimicrobial Properties : Similar compounds in the benzyl group have demonstrated antimicrobial activities. Studies suggest that benzyl derivatives can disrupt microbial cell membranes, leading to cell lysis and death .

- Inhibition of Acetylcholinesterase (AChE) : Research indicates that benzyl derivatives can inhibit AChE, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition may enhance cholinergic signaling, which is beneficial in neurodegenerative diseases .

In Vitro Studies

Several studies have assessed the biological activity of related compounds:

- AChE Inhibition : Compounds structurally similar to BHMC have been evaluated for their ability to inhibit AChE. For instance, some benzyl pyridinium derivatives showed IC values in the low micromolar range, indicating significant inhibitory potential against AChE .

- Antimicrobial Efficacy : The antimicrobial activity of benzalkonium chlorides (BACs), which share structural features with BHMC, has been well documented. BACs are effective against a variety of pathogens, demonstrating bactericidal properties that could be extrapolated to BHMC .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of BHMC:

- Acute Toxicity : In animal studies involving related quaternary ammonium compounds, high doses resulted in significant morbidity and mortality. Symptoms included respiratory distress and neurological effects, suggesting a need for careful dosing in therapeutic applications .

- Genotoxicity : Studies on similar compounds indicate that while some quaternary ammonium compounds are not mutagenic, there can be increases in micronuclei formation in peripheral blood cells following prolonged exposure, indicating potential genotoxic effects .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of a related compound on neuronal cells exposed to oxidative stress. The compound exhibited protective effects by enhancing antioxidant defenses and reducing cell death rates.

- Infection Control : Another case study highlighted the use of benzalkonium chlorides in clinical settings as disinfectants. The efficacy against various pathogens underscores the potential application of BHMC in infection control protocols.

特性

CAS番号 |

71786-67-9 |

|---|---|

分子式 |

C16H18ClNO2 |

分子量 |

291.77 g/mol |

IUPAC名 |

benzyl-[2-(3-hydroxyphenyl)-2-oxoethyl]-methylazanium;chloride |

InChI |

InChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14;/h2-10,18H,11-12H2,1H3;1H |

InChIキー |

QGHUDAOMXLLADV-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.Cl |

正規SMILES |

C[NH+](CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.[Cl-] |

Key on ui other cas no. |

71786-67-9 |

ピクトグラム |

Irritant; Environmental Hazard |

同義語 |

1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone Hydrochloride; Phenylephrine Imp. E (EP), Hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。